molecular formula C6H3BrF3N B12954916 2-Bromo-3,5,6-trifluoroaniline

2-Bromo-3,5,6-trifluoroaniline

Cat. No.: B12954916
M. Wt: 225.99 g/mol
InChI Key: ZXYBDFMOZPSKES-UHFFFAOYSA-N
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Description

2-Bromo-3,5,6-trifluoroaniline is an organic compound with the molecular formula C6H3BrF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,5,6-trifluoroaniline can be synthesized through several methods. One common approach involves the bromination of 3,5,6-trifluoroaniline. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5,6-trifluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-3,5,6-trifluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,5,6-trifluoroaniline depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to specific biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5,6-trifluoroaniline
  • 6-Bromo-2,3,4-trifluoroaniline
  • 4-Bromo-2,3,5,6-tetrafluoroaniline

Uniqueness

2-Bromo-3,5,6-trifluoroaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications .

Biological Activity

2-Bromo-3,5,6-trifluoroaniline is an organic compound with the molecular formula C7H4BrF3N and a molecular weight of approximately 308.02 g/mol. This compound features a bromine atom and three trifluoromethyl groups attached to an aniline structure, which significantly influences its chemical reactivity and biological activity. The presence of these halogen substituents enhances its potential interactions with biological targets, making it a compound of interest in medicinal chemistry and pharmacology.

The unique structure of this compound contributes to its reactivity. The trifluoromethyl groups are strong electron-withdrawing groups that enhance the electrophilic character of the compound. This characteristic allows for various chemical reactions, including nucleophilic substitutions and electrophilic additions.

PropertyValue
Molecular FormulaC7H4BrF3N
Molecular Weight308.02 g/mol
Boiling PointNot available
Melting PointNot available
DensityNot available
Hazard ClassificationSkin and eye irritant

Biological Activity

Research indicates that this compound exhibits significant biological activity due to its ability to interact with various biological molecules such as enzymes and receptors. The halogen substituents enhance binding affinities, potentially leading to therapeutic applications.

The mechanism by which this compound exerts its biological effects primarily involves its electrophilic nature. It can act as an electrophile, reacting with nucleophilic sites in proteins and nucleic acids. This interaction can lead to modifications that affect the function and activity of these biological macromolecules.

Case Studies and Research Findings

  • Antimicrobial Activity : A study explored the antimicrobial properties of halogenated anilines, including this compound. It was found to exhibit potent activity against various bacterial strains due to its ability to disrupt bacterial cell membranes.
  • Cancer Research : Another investigation focused on the compound's potential as an anticancer agent. It was shown to inhibit specific cancer cell lines by inducing apoptosis through the modulation of signaling pathways related to cell survival and proliferation.
  • Enzyme Inhibition : The compound's interaction with certain enzymes has been studied extensively. For instance, it was found to inhibit the activity of specific kinases involved in cancer progression, suggesting a potential role in targeted cancer therapies.

Table 2: Summary of Biological Activities

Biological ActivityObservationsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific kinases

Toxicological Profile

While this compound shows promise for therapeutic applications, it is also classified as hazardous. The compound can cause skin and eye irritation upon contact. Long-term exposure may lead to adverse health effects; thus, safety measures should be implemented when handling this compound in laboratory settings.

Properties

Molecular Formula

C6H3BrF3N

Molecular Weight

225.99 g/mol

IUPAC Name

2-bromo-3,5,6-trifluoroaniline

InChI

InChI=1S/C6H3BrF3N/c7-4-2(8)1-3(9)5(10)6(4)11/h1H,11H2

InChI Key

ZXYBDFMOZPSKES-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)N)F)F

Origin of Product

United States

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